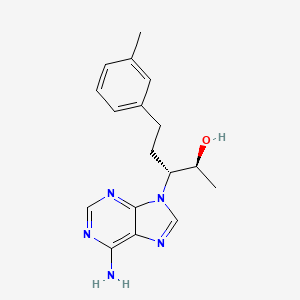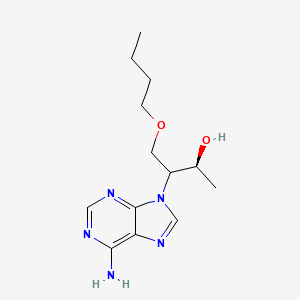
3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol typically involves the reaction of a purine derivative with a butoxy-butanol precursor. One common method involves the alkylation of 6-amino-purine with 4-butoxy-butan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or halides for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while nucleophilic substitution can produce various substituted purine derivatives with different functional groups .
Scientific Research Applications
3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the interactions of purine derivatives with biological macromolecules such as DNA and proteins.
Medicine: The compound’s structural similarity to nucleotides makes it a potential candidate for developing antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
6-Amino-purin-9-yl derivatives: These compounds share the purine ring system and amino group, making them structurally similar to 3-(6-Amino-purin-9-yl)-4-butoxy-butan-2-ol.
Butoxy-butanol derivatives: Compounds with similar butanol moieties can exhibit comparable chemical reactivity and properties.
Uniqueness
This compound is unique due to its specific combination of the purine ring system and butoxy-butanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H21N5O2 |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
(2S)-3-(6-aminopurin-9-yl)-4-butoxybutan-2-ol |
InChI |
InChI=1S/C13H21N5O2/c1-3-4-5-20-6-10(9(2)19)18-8-17-11-12(14)15-7-16-13(11)18/h7-10,19H,3-6H2,1-2H3,(H2,14,15,16)/t9-,10?/m0/s1 |
InChI Key |
JLZPQJZPCMKWRD-RGURZIINSA-N |
Isomeric SMILES |
CCCCOCC([C@H](C)O)N1C=NC2=C(N=CN=C21)N |
Canonical SMILES |
CCCCOCC(C(C)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


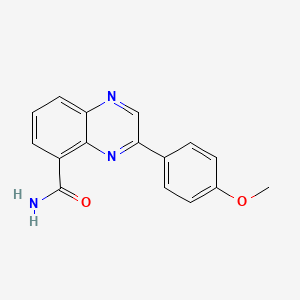
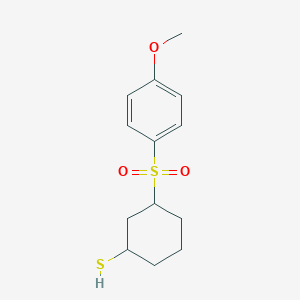
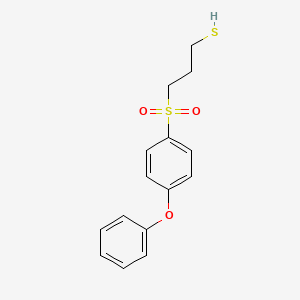

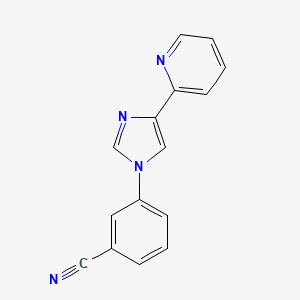
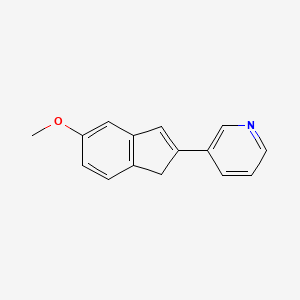
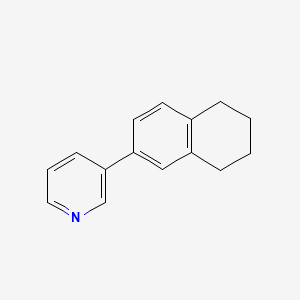
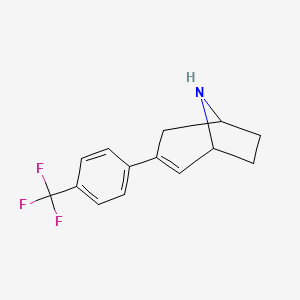
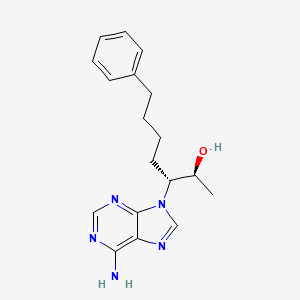



![3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)
